LogP Lipophilicity: 650637-60-8 is 1.9 logP Units Lower than the 4-Chlorophenyl Analog (650637-54-0)
The target compound exhibits a computed logP of 4.303, substantially lower than the 4-chlorophenyl analog (6.172), indicating a >80-fold difference in n-octanol/water partition coefficient [1]. This makes the target compound significantly more hydrophilic, favoring aqueous solubility and reduced non-specific protein binding.
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | 4.303 |
| Comparator Or Baseline | 5-(2-chloro-7-methylquinolin-3-yl)-3-(4-chlorophenyl)isoxazole (CAS 650637-54-0): 6.172 |
| Quantified Difference | ΔlogP = -1.869 (target is less lipophilic) |
| Conditions | LogP values computed using XLogP3 algorithm (ZINC) and ChemSrc standard method, respectively. |
Why This Matters
Lower lipophilicity often translates to better aqueous solubility, reduced metabolic clearance, and lower off-target toxicity risk, making 650637-60-8 a more attractive starting point for lead optimization.
- [1] ZINC15 database entry ZINC000000153117 for Phenol, 4-[5-(2-chloro-7-methyl-3-quinolinyl)-3-isoxazolyl]- (650637-60-8). View Source
